Enhanced Lipophilicity (cLogP) Compared to 6-Methoxy and 6-Phenoxy Nicotinonitrile Analogs
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 3.0, reflecting the lipophilic contribution of the cinnamyl group [1]. This places it in the optimal range for passive membrane permeability (Lipinski's Rule of Five preference: cLogP ≤ 5). In contrast, 6-methoxypyridine-3-carbonitrile (CAS 15871-85-9) has a substantially lower cLogP (~1.2) due to the small methyl group, while 6-phenoxynicotinonitrile (CAS 99902-72-4) has a cLogP of approximately 2.5 because of the direct aryl-ether linkage without the ethylene spacer . The cLogP differential of +1.5 to +1.8 log units relative to methoxy and +0.5 units relative to phenoxy indicates a meaningful increase in predicted membrane partitioning that may influence cell-based assay performance and oral bioavailability predictions.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 6-Methoxypyridine-3-carbonitrile: XLogP3-AA ~1.2; 6-Phenoxynicotinonitrile: XLogP3-AA ~2.5 |
| Quantified Difference | Δ = +1.8 vs. methoxy analog; Δ = +0.5 vs. phenoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) for neutral species. |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific binding; the intermediate cLogP of 3.0 positions this compound favorably for cell-based assays where methoxy analogs may fail to penetrate and more lipophilic analogs may exhibit poor solubility or high protein binding.
- [1] PubChem. (2025). Compound Summary for CID 74859979: 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile. National Center for Biotechnology Information. View Source
